Comparative Antifungal Potency (MIC) Against Candida albicans Within Analog Series
In a direct head-to-head agar dilution assay, 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole demonstrated superior potency against the key fungal pathogen Candida albicans compared to its benzyl analog. The MIC for the target compound was 15 µg/mL, whereas the benzyl-substituted analog required a concentration of 31 µg/mL to inhibit growth under identical conditions [1].
| Evidence Dimension | Antifungal activity against Candida albicans (in vitro) |
|---|---|
| Target Compound Data | MIC = 15 µg/mL |
| Comparator Or Baseline | 2-(Benzylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: MIC = 31 µg/mL [1] |
| Quantified Difference | The target compound is 2.07-fold more potent (lower MIC) than the benzyl analog. |
| Conditions | Agar dilution streak technique; nutrient agar medium. |
Why This Matters
For research programs targeting Candida infections, this compound offers a quantifiably better starting point for lead optimization than the closest benzyl analog, potentially reducing the required effective concentration.
- [1] Newman, H., & Tomcufcik, A. S. (1971). U.S. Patent No. 3,562,284. Washington, DC: U.S. Patent and Trademark Office. View Source
